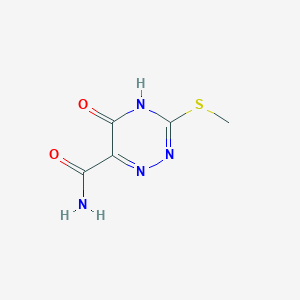






|
REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:8][C:7](=O)[C:6]([C:10]([NH2:12])=O)=[N:5][N:4]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[N:8]=[C:3]([S:2][CH3:1])[N:4]=[N:5][C:6]=1[C:10]#[N:12]
|


|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
CSC1=NN=C(C(N1)=O)C(=O)N
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to reflux during 1.5 h
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling of the dark brown reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
the excess of phosphorus oxychloride was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
To destroy residues of phosphorus oxychloride
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting red-brown oily residue was dissolved in 15 ml of toluene
|
|
Type
|
ADDITION
|
|
Details
|
the solution added to an ice-cold saturated aqueous solution of sodium hydrogencarbonate
|
|
Type
|
ADDITION
|
|
Details
|
The organic phase was diluted with 100 ml of dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
separated from the aqueous phase
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=C(N=NC1C#N)SC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |